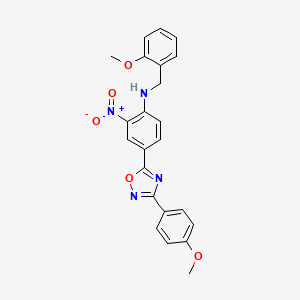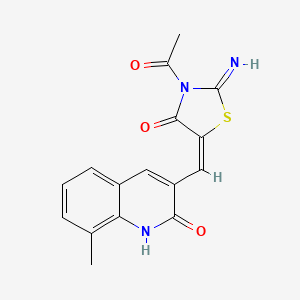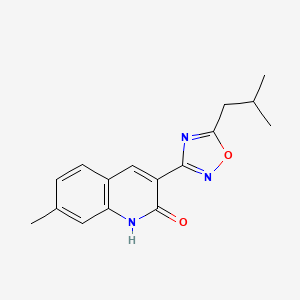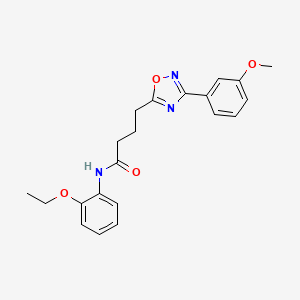
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EMOB, is a chemical compound that has been widely studied for its potential applications in scientific research. EMOB belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is based on the oxidation of the oxadiazole ring in N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide by ROS, which results in the release of a fluorescent molecule. The intensity of the fluorescence is directly proportional to the amount of ROS present, allowing for quantitative measurements of oxidative stress.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects. These include its ability to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cell signaling pathways. N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity and sensitivity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in biological systems. However, one limitation of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new derivatives with improved properties, such as increased selectivity and reduced toxicity. Another potential direction is the use of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a tool for studying the role of oxidative stress in various disease states, such as cancer and neurodegenerative disorders. Overall, the study of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has the potential to lead to new insights into the mechanisms of disease and the development of new therapeutic agents.
合成法
The synthesis of N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine to form the desired product, N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. N-(2-ethoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in cells and tissues.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-18-11-5-4-10-17(18)22-19(25)12-7-13-20-23-21(24-28-20)15-8-6-9-16(14-15)26-2/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYIXHXPHVHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

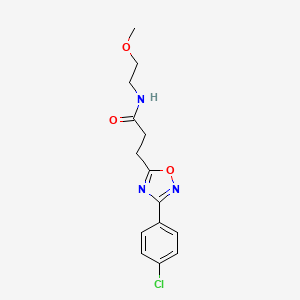
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
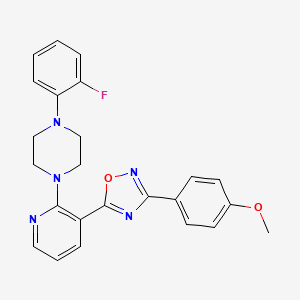
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

